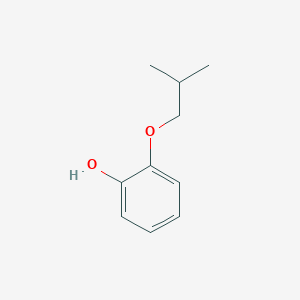

2-Isobutoxyphenol

Beschreibung

2-Isobutoxyphenol is an aromatic organic compound characterized by a phenol ring substituted with an isobutoxy group (-OCH2CH(CH3)2) at the ortho (2-) position. Its IUPAC name is 2-(2-methylpropoxy)phenol, with a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol (calculated from atomic masses). Alkoxyphenols are widely studied for their applications in organic synthesis, pharmaceuticals, and material science due to their electronic and steric effects imparted by substituents.

Eigenschaften

IUPAC Name |

2-(2-methylpropoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVUSKGIFXCUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351117 | |

| Record name | 2-isobutoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21315-20-8 | |

| Record name | 2-isobutoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Isobutoxyphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of isobutyl alcohol with phenol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isobutoxyphenol undergoes various chemical reactions, including:

Oxidation: Phenolic compounds like this compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Quinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: Studies have explored its role as an antioxidant and anti-inflammatory agent.

Wirkmechanismus

2-Isobutoxyphenol can be compared with other phenolic compounds to highlight its uniqueness:

Phenol: Unlike phenol, this compound has an isobutoxy group, which enhances its lipophilicity and potentially its biological activity.

2-Methoxyphenol (Guaiacol): Both compounds have an alkoxy group, but the bulkier isobutoxy group in this compound may result in different reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Properties of Ortho-Substituted Alkoxyphenols

Physicochemical Properties

- Solubility: Longer and branched alkoxy groups (e.g., isobutoxy) reduce polarity, decreasing water solubility compared to smaller substituents like methoxy. For instance, 2-Isopropoxyphenol (NIST data ) is less water-soluble than guaiacol due to its bulkier isopropoxy group.

- Boiling Point: Increased molecular weight and branching typically elevate boiling points. This compound (166.22 g/mol) is expected to have a higher boiling point than 2-Isopropoxyphenol (152.19 g/mol) .

Functional and Application Differences

- 2-Isopropoxyphenol: Used in polymer stabilization and as a precursor in agrochemical synthesis .

- 2-Methoxyphenol (Guaiacol): Widely employed as a flavoring agent and in pharmaceutical intermediates.

Research Findings and Limitations

- Synthesis and Stability: describes (4-Fluoro-2-isobutoxyphenyl)methanol (CAS 850565-40-1), highlighting the stability of the isobutoxy group in fluorinated analogs . This suggests this compound may exhibit similar robustness in synthetic pathways.

- Data Gaps: Experimental data for this compound (e.g., melting point, solubility) are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biologische Aktivität

2-Isobutoxyphenol is a phenolic compound that has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isobutoxy group attached to a phenolic ring. Its chemical formula is CHO, and it is classified as an ether due to the presence of the isobutoxy substituent. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that this compound effectively inhibits the growth of various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL against Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicated that it exhibits moderate antioxidant activity with an IC value of approximately 50 µg/mL, suggesting its potential utility in preventing oxidative stress-related diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC values ranging from 10 to 20 µM in these cell lines.

Table 2: Anticancer Activity of this compound

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis.

- Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative stress.

- Anticancer Mechanism : Studies suggest that it may induce apoptosis via the mitochondrial pathway, involving caspase activation and modulation of Bcl-2 family proteins.

Case Studies

A notable case study involved the application of this compound in a topical formulation aimed at treating skin infections. Clinical trials demonstrated a significant reduction in infection rates among patients treated with this formulation compared to a control group receiving standard care.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.